molecular formula C13H11ClN2OS B2418642 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime CAS No. 338966-93-1

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime

Cat. No.: B2418642
CAS No.: 338966-93-1
M. Wt: 278.75
InChI Key: QFRULRNYYUAPBA-CXUHLZMHSA-N
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Description

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime is a chemical compound with the molecular formula C13H10ClNOS It is known for its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime typically involves the reaction of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde with methoxyamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours until the formation of the O-methyloxime derivative is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde
  • 6-[(4-bromophenyl)sulfanyl]nicotinaldehyde
  • 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde

Uniqueness

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime is unique due to the presence of the O-methyloxime group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-17-16-9-10-2-7-13(15-8-10)18-12-5-3-11(14)4-6-12/h2-9H,1H3/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRULRNYYUAPBA-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CN=C(C=C1)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CN=C(C=C1)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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